3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQOXAVWZPTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. These reactions typically require specific conditions such as controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, compounds containing this scaffold have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and subsequent antimicrobial action .
1.2 Anticancer Properties
Studies have reported that the compound's derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the triazole ring is crucial for binding to target enzymes, making it a promising candidate for the development of novel anticancer agents .
1.3 Central Nervous System Effects
The compound's ability to cross the blood-brain barrier has been investigated for potential applications in treating neurological disorders. Its derivatives have been shown to modulate neurotransmitter systems, suggesting a role in the treatment of conditions such as depression and anxiety .
Agrochemicals
2.1 Herbicidal Activity
The unique chemical structure of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has been explored for its herbicidal properties. Research indicates that certain derivatives can effectively inhibit the growth of specific weed species while being less toxic to crops. This selectivity is attributed to the compound's mode of action targeting specific enzymatic pathways in plants .
2.2 Insecticidal Properties
Additionally, compounds based on this scaffold have demonstrated insecticidal activity against agricultural pests. The trifluoromethyl group is believed to enhance the potency of these compounds by affecting the nervous system of insects .
Materials Science
3.1 Synthesis of Functional Materials
The heterocyclic nature of this compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of the triazole moiety .
3.2 Photonic Applications
Recent studies have suggested that derivatives can be utilized in photonic applications due to their unique optical properties. The fluorinated compounds show promise in developing advanced coatings and electronic devices due to their high stability and performance under various environmental conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its analogs:
Notes:
- Electron Effects : The -CF₃ group increases electrophilicity compared to -CH₃ or alkyl substituents, strengthening hydrogen bonding and target affinity .
- Solubility : Bulky substituents (e.g., oxan-4-yl) improve aqueous solubility, while -CF₃ balances lipophilicity for membrane permeability .
- Isomerism : The [1,2,3]triazolo[4,5-b]pyridine isomer () exhibits altered π-stacking interactions, making it less compatible with certain enzyme active sites .
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C8H4F3N4O2
- Molecular Weight : 238.2 g/mol
Its structure consists of a triazole ring fused to a pyridine ring with a carboxylic acid group and a trifluoromethyl substituent, which significantly influences its biological properties.
Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit notable inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor progression. IDO1 inhibitors can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell activation and proliferation.
Key Findings:
- IDO1 Inhibition : A study indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine showed sub-micromolar potency against IDO1 with excellent selectivity towards other heme-containing enzymes .
- Cytotoxicity : The cytotoxic effects were evaluated in various cancer cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against A375 melanoma cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at specific positions on the triazole ring has been shown to enhance binding affinity to the IDO1 active site. SAR studies suggest that:
- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions within the enzyme's binding pocket .
- Nitrogen Coordination : One nitrogen atom from the triazole ring coordinates with the iron atom in the heme group of IDO1, which is crucial for inhibitory activity .
Biological Assays and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assay | IC50 values < 10 μM against A375 melanoma cells. |
| Study 2 | IDO1 inhibition assay | Potent inhibition with sub-micromolar IC50. |
| Study 3 | Metabolic stability test | High metabolic stability observed in liver microsomes. |
Potential Therapeutic Applications
Given its mechanism of action as an IDO1 inhibitor and its demonstrated cytotoxicity against cancer cells, this compound shows promise as a candidate for cancer immunotherapy. Its ability to modulate immune responses could be leveraged in combination therapies alongside existing immunotherapeutics.
Q & A
Q. How can the synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-component reactions using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to prevent side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Scale-Up : Continuous flow chemistry improves scalability and reduces batch variability .
Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) achieves >95% purity.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies structural features (e.g., trifluoromethyl group at δ 120–125 ppm for ¹⁹F NMR) .
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 261.1 [M+H]⁺) and purity (>97% by HPLC with C18 columns, acetonitrile/water gradient) .
- XRD : Resolve crystallinity for photonic applications (e.g., monoclinic P2₁/c space group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s herbicidal or therapeutic activity?
Methodological Answer:
- Systematic Substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) to modulate binding affinity.
- Bioassays : Test derivatives against Arabidopsis thaliana for herbicidal activity (IC₅₀ values) or cancer cell lines (e.g., HepG2) for cytotoxicity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., plant acetolactate synthase) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Purity Verification : Re-examine compound purity via HPLC to rule out degradants (e.g., carboxylic acid deprotonation at pH >7) .
- Assay Conditions : Standardize in vitro protocols (e.g., serum-free media to avoid protein binding artifacts).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro results .
Q. What strategies enhance the compound’s utility in photonic applications?
Methodological Answer:
- Derivatization : Introduce conjugated π-systems (e.g., aryl groups at position 3) to improve fluorescence quantum yield.
- Stability Testing : Assess UV/thermal stability under accelerated conditions (e.g., 72 hrs at 50°C, 0.8 W/m² UV exposure) .
- Device Integration : Test as a dopant in OLED layers (e.g., 5% w/w in PVK matrix) for electroluminescence efficiency .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use the PubChem-derived InChI key (RULQOXAVWZPTFI-UHFFFAOYSA-N) to model binding to targets (e.g., DPP-4 for diabetes analogs) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of protein-ligand complexes.
- ADMET Prediction : SwissADME evaluates logP (2.1) and BBB permeability for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
